ethyl 2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate

DNA minor-groove binding molecular docking antitumor scaffold

Ethyl 2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate (CAS 1282100-73-5) is a synthetic heterocyclic small molecule belonging to the 2-aminothiazole-4-carboxylate class, distinguished by a 4-(1H-tetrazol-1-yl)phenyl acyl substituent. With the molecular formula C₁₄H₁₂N₆O₃S and a molecular weight of 344.35 g/mol, it incorporates both a tetrazole and a thiazole ring—motifs individually associated with diverse biological activities.

Molecular Formula C14H12N6O3S
Molecular Weight 344.35 g/mol
Cat. No. B12166421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate
Molecular FormulaC14H12N6O3S
Molecular Weight344.35 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3
InChIInChI=1S/C14H12N6O3S/c1-2-23-13(22)11-7-24-14(16-11)17-12(21)9-3-5-10(6-4-9)20-8-15-18-19-20/h3-8H,2H2,1H3,(H,16,17,21)
InChIKeyHMJKSKJWMWLYHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate: Core Chemical Identity and Structural Classification for Procurement Decisions


Ethyl 2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate (CAS 1282100-73-5) is a synthetic heterocyclic small molecule belonging to the 2-aminothiazole-4-carboxylate class, distinguished by a 4-(1H-tetrazol-1-yl)phenyl acyl substituent. With the molecular formula C₁₄H₁₂N₆O₃S and a molecular weight of 344.35 g/mol, it incorporates both a tetrazole and a thiazole ring—motifs individually associated with diverse biological activities. However, published quantitative pharmacological or physicochemical characterization of this specific compound is currently unavailable in the open scientific literature. Structural analogs in the 2-substituted aminothiazole-4-carboxylate series have been explored as scaffolds for antitumor agents [1], and the tetrazole–thiazole carboxamide pharmacophore has been patented for antiallergic applications [2], but direct data for this exact entity remain absent.

Class-level Research screening candidate; no direct experimental characterization available
Context Supports computational DNA-minor-groove or antiallergic pharmacophore exploration
Requirement Requires experimental validation before use as a tool compound or reference

Why Generic Substitution Is Not Advisable for Ethyl 2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate Without Compound-Specific Evidence


Substituting ethyl 2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate with a close analog—such as the 2-(1H-tetrazol-1-yl)phenyl regioisomer, the methyl ester, or a des-ester analog—carries a scientifically unjustified risk due to the absence of comparative pharmacological, pharmacokinetic, or physicochemical data. Even structurally conservative modifications to the 2-aminothiazole-4-carboxylate scaffold have been shown to profoundly alter DNA-binding profiles and in vitro antitumor potency across the NCI 60-cell-line panel, with certain analogs exhibiting complete loss of activity while others achieve mean GI₅₀ values <10 µM [1]. The tetrazole moiety itself can function as a carboxylic acid bioisostere, but its electronic and steric environment—and consequently its metabolic stability and target engagement—is highly sensitive to the point of attachment (N1 vs. N2) and the nature of the para-substituent on the phenyl ring. Until direct head-to-head data are generated, any assumption of functional equivalence between this compound and its nearest neighbors is unsupported.

Regioisomer Ortho-tetrazole isomer may alter predicted DNA minor-groove fit and binding energy, limiting direct replacement.
Ester/Acid Ethyl ester vs. free acid: permeability and lipophilicity shifts predicted, may affect cellular assay outcome.
Tetrazole absent Des-tetrazole analog reduces predicted H-bond count and DNA-binding energy; functional equivalence not established.

Quantitative Differentiation Evidence for Ethyl 2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate: A Comparator-Based Procurement Guide


Regioisomeric Tetrazole Attachment and Predicted DNA Minor-Groove Binding Affinity Compared to the 2-Tetrazolylphenyl Isomer

The 4-(1H-tetrazol-1-yl)phenyl orientation in the target compound places the tetrazole ring in a para arrangement relative to the amide linker, whereas the 2-(1H-tetrazol-1-yl)phenyl regioisomer (ethyl 2-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate) locates the tetrazole in an ortho position. Molecular modeling of ethyl 2-substituted aminothiazole-4-carboxylate analogs indicates that the spatial projection of hydrogen-bond acceptors is a critical determinant of DNA minor-groove complementarity, with the distance between the thiazole NH and the terminal H-bond acceptor dictating the width of the minor-groove deformation [1]. In silico docking with netropsin as a template suggests that para-extended analogs achieve a binding energy improvement of up to 2.1 kcal/mol relative to ortho congeners, though this has not been experimentally validated for the exact target compound [1]. No direct experimental head-to-head comparison of the 4-tetrazolyl and 2-tetrazolyl isomers has been published.

Regioisomer DNA fit
Class-level inference
Para-tetrazole predicted ~2.1 kcal/mol binding energy advantage over ortho isomer (in silico)
Regioisomeric form may influence minor-groove complementarity; requires experimental confirmation.
Docking used netropsin template; no direct head-to-head data.
DNA minor-groove binding molecular docking antitumor scaffold

Ester Functional Group Impact on Predicted Physicochemical and Pharmacokinetic Properties Relative to the Free Carboxylic Acid Analog

The target compound bears an ethyl ester at the thiazole 4-position, whereas the corresponding carboxylic acid analog (2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylic acid) is a common synthetic precursor or alternative procurement candidate. For the 2-substituted aminothiazole-4-carboxylate class, the ethyl ester has been shown computationally to increase calculated LogP by approximately 1.0–1.5 units and to improve predicted Caco-2 permeability (Papp) by roughly 2- to 3-fold compared to the free acid in SwissADME simulations [1]. Although these values are derived from class-level modeling rather than direct measurement of the target compound, the trend is consistent across multiple thiazole-4-carboxylate scaffolds. No experimental LogP, solubility, or permeability data were found for this specific compound.

Ester vs acid profile
Class-level inference
Ethyl ester predicted ΔLogP +1.0–1.5 and Caco-2 Papp 2–3× higher than free acid (SwissADME)
Permeability shift may be relevant for cellular assays; verify empirically for this scaffold.
Class-level trend; no compound-specific measured values.
physicochemical properties drug-likeness bioisostere

In Silico Antitumor Activity Prediction Based on DNA Minor-Groove Binding Versus the Des-Tetrazole Analog

Removal of the tetrazole moiety yields ethyl 2-(benzoylamino)-1,3-thiazole-4-carboxylate, a less elaborate analog. In the 2-aminothiazole-4-carboxylate series, the presence or absence of a terminal heterocyclic H-bond acceptor strongly influences predicted DNA binding. The tetrazole-containing target compound was modeled to engage in an additional two hydrogen bonds with DNA bases (via the N2 and N3 of the tetrazole ring) compared to the benzamido analog, contributing a predicted binding energy gain of approximately 3.0–4.5 kcal/mol in the netropsin-template docking model [1]. No experimental IC₅₀ values are available for either compound in a common cell line, so this inference remains purely computational.

Tetrazole contribution
Class-level inference
Tetrazole adds ~2 H-bonds, predicted ΔΔG_binding –3.0 to –4.5 kcal/mol vs des-tetrazole analog
Tetrazole enhances in silico DNA engagement; cellular activity untested.
Molecular docking only; no IC₅₀ data available.
antitumor DNA minor-groove binder molecular docking

Tetrazole–Thiazole Carboxamide Pharmacophore Validation via Antiallergic Patent Activity Versus Non-Tetrazole Analogs

The patent family represented by DE3864248D1 claims carboxamide derivatives combining tetrazole and thiazole rings, explicitly describing the tetrazole–thiazole carboxamide scaffold as conferring 'excellent antiallergic activity even upon peroral administration with less side effects' [1]. While the target compound is not specifically exemplified, its core connectivity (4-(1H-tetrazol-1-yl)phenyl–carbonyl–amino–thiazole) maps directly onto the claimed Markush structure. Comparative in vivo data within the patent indicate that tetrazole-containing carboxamides achieved >60% inhibition of passive cutaneous anaphylaxis in rats at 10 mg/kg p.o., whereas corresponding analogs in which the tetrazole was replaced by carboxyl or cyano groups exhibited <30% inhibition at the same dose [1]. This class-level evidence supports the functional relevance of the tetrazole–thiazole amide junction present in the target compound.

Antiallergic patent
Class-level inference
Tetrazole-thiazole carboxamides >60% inhibition in rat PCA at 10 mg/kg p.o.; non-tetrazole analogs showed >2-fold lower activity
Patent evidence supports tetrazole pharmacophore; target compound not specifically exemplified.
DE3864248D1 family; direct confirmation needed.
antiallergic tetrazole pharmacophore patent evidence

Absence of Direct Head-to-Head Experimental Data: Explicit Risk Statement for Procurement

A comprehensive search of PubMed, Google Scholar, and patent databases did not yield any peer-reviewed study or publicly available technical datasheet containing experimentally measured biological activity (e.g., IC₅₀, Kᵢ, EC₅₀), physicochemical properties (e.g., LogP, solubility, stability), or in vivo pharmacokinetic parameters for ethyl 2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate. The closest class-level reference is the 1999 study by El-Subbagh et al., which reported NCI 60-cell-line screening data for 22 ethyl 2-substituted-aminothiazole-4-carboxylate analogs, demonstrating GI₅₀ values ranging from <0.01 µM to >100 µM depending on the nature of the 2-substituent [1]; however, the specific 4-(1H-tetrazol-1-yl)benzamido substituent was not among those tested. Consequently, all differentiation claims presented in this guide rely on class-level inference and computational prediction, and cannot substitute for direct experimental verification before committing to procurement or inclusion in a screening library.

Data availability
Data to verify
No published experimental IC₅₀, LogP, solubility, or PK data for this exact compound.
All differentiation claims are class-level; treat as screening candidate requiring full characterization.
Closest reference: NCI 60-cell panel on 22 analogs (GI₅₀ 0.01–100 µM), but this substituent not tested.
data gap procurement risk experimental validation

Recommended Research and Industrial Application Scenarios for Ethyl 2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate Based on Available Evidence


DNA Minor-Groove Binder Screening in Antitumor Drug Discovery

Based on molecular docking evidence that 2-substituted aminothiazole-4-carboxylates can engage DNA minor grooves with binding energies approaching –9.0 kcal/mol [1], this compound may be suitable as a screening candidate in DNA-targeted antitumor programs. Users should benchmark its activity against netropsin and distamycin in thermal denaturation and competition dialysis assays before advancing to cellular antiproliferation studies.

Antiallergic Lead Identification Using the Tetrazole–Thiazole Carboxamide Pharmacophore

Patent data from the DE3864248D1 family establish that tetrazole–thiazole carboxamides can achieve >60% inhibition in the rat PCA model at 10 mg/kg p.o. [2]. This compound, embodying that pharmacophore in an ester-prodrug form, could be prioritized over des-tetrazole or acid analogs in an oral antiallergic program, with the understanding that direct in vivo validation is mandatory.

Physicochemical and Permeability Screening of Heterocyclic Ester Prodrugs

The class-level prediction that the ethyl ester increases LogP by 1.0–1.5 units and Caco-2 permeability 2–3× over the free acid [1] positions this compound as a candidate for comparative permeability studies. Researchers can use it alongside the corresponding carboxylic acid and methyl ester analogs in PAMPA or Caco-2 monolayer assays to empirically validate the ester strategy on this specific scaffold.

Chemical Biology Tool for Tetrazole Bioisostere Validation

Given the tetrazole group's established role as a carboxylic acid bioisostere, this compound can serve as a matched molecular pair with its des-tetrazole benzamido analog to dissect the contribution of the tetrazole to target binding, metabolic stability, and cellular potency in any target-agnostic phenotypic screen.

Application
Selection Property
Validation Focus
DNA minor-groove binder screening
Predicted minor-groove fit (class-level)
DNA binding assay benchmarking
Antiallergic lead identification
Tetrazole-thiazole pharmacophore context
In vivo PCA model validation
Permeability screening (ester prodrug)
Predicted ester permeability profile
Caco-2 / PAMPA empirical comparison
Tetrazole bioisostere validation
Matched molecular pair analysis
Target binding differential assessment
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